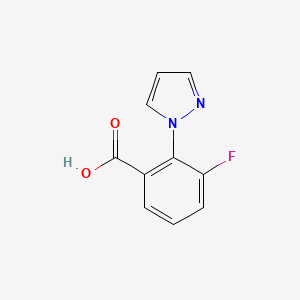
3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid
Descripción general
Descripción
“3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” is a chemical compound with the molecular formula C10H7FN2O2 . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a new series of naphthyl-substituted pyrazole-derived hydrazones . Another study reported the synthesis of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . For example, one study reported that the dihedral angle between the aromatic rings is 62.1 (1)°, and those between the pyrazole ring and the fluorobenzene and benzoic acid rings are 52.1 (1) and 53.1 (1)°, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- Compounds synthesized from 3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid derivatives show promise in antitumor activity. For example, a study synthesized benzofuran-2-yl pyrazole pyrimidine derivatives and evaluated their cytotoxic activity against human liver carcinoma cell lines, suggesting potential as thymidylate synthase inhibitors (El-Zahar et al., 2011).
Antimicrobial Activity
- Fluorine-containing pyrazoles and benzo[d]oxazoles derived from this compound have been synthesized and evaluated for antibacterial and antifungal activities. Some of these compounds exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
Crystal Structure Analysis
- Structural analysis of derivatives of this compound provides insights into their molecular interactions. For example, a study explored the dihedral angles between the aromatic rings of these compounds and their crystal packing (Sreenivasa et al., 2013).
Optical and Physicochemical Properties
- Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized from these derivatives, have been studied for their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).
Fluorescent Chemosensor Applications
- Pyrazoline derivatives of this compound have been used as fluorescent chemosensors for the detection of metal ions like Fe3+. Such applications highlight their potential in environmental sensing and monitoring (Khan, 2020).
Metal-Organic Frameworks (MOFs)
- Lanthanide metal-organic frameworks (Ln-MOFs) based on pyrazoyl-carboxyl bifunctional ligands derived from these compounds show potential in luminescent sensing of metal ions and gases like CO2, demonstrating applications in environmental monitoring and gas sensing (Li et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial cell membranes and enzymes such as Leishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
It’s suggested that similar compounds disrupt the bacterial cell membrane . This disruption can inhibit the normal function of the bacteria, leading to its death.
Result of Action
baumannii . This suggests that the compound may have antimicrobial properties.
Direcciones Futuras
The future directions for the research on “3-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid” and its derivatives include further studies on their antimicrobial activities, especially against drug-resistant bacteria . There is also a need for more studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .
Propiedades
IUPAC Name |
3-fluoro-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-4-1-3-7(10(14)15)9(8)13-6-2-5-12-13/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPUSKHJEBOLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274687 | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214622-53-3 | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

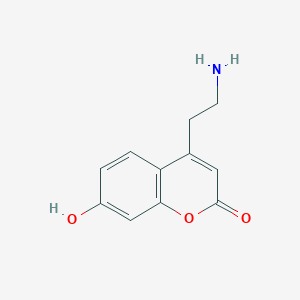

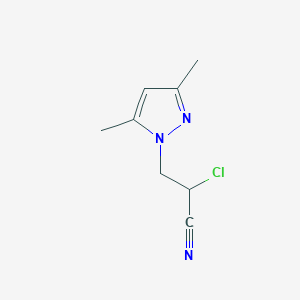
![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
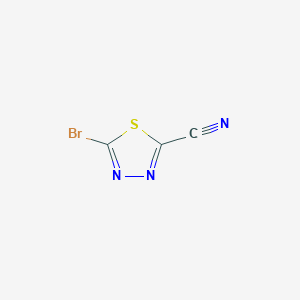

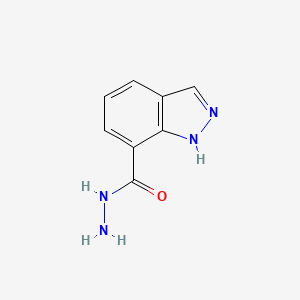
![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)




![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)
